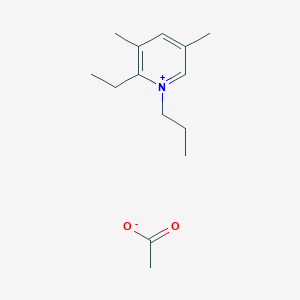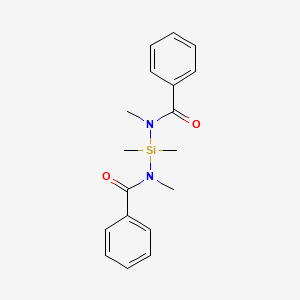
N,N'-(Dimethylsilanediyl)bis(N-methylbenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide): is a chemical compound that features a silicon atom bonded to two nitrogen atoms, each of which is further bonded to a methyl group and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) typically involves the reaction of dimethyldichlorosilane with N-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
(CH3)2SiCl2+2N-methylbenzamide→N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide)+2HCl
Industrial Production Methods: In an industrial setting, the production of N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for maximum yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) can undergo oxidation reactions, particularly at the silicon center, leading to the formation of silanol or siloxane derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the carbonyl groups of the benzamide moieties.
Substitution: The silicon center can participate in substitution reactions, where the dimethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Halogenated silicon compounds.
Applications De Recherche Scientifique
Chemistry: N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) is used as a precursor in the synthesis of organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in the study of protein-silicon interactions and the development of silicon-based biomaterials.
Medicine: Research is ongoing into the potential use of N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) in drug delivery systems, where its unique structural properties may enhance the stability and bioavailability of therapeutic agents.
Industry: In the industrial sector, this compound is explored for its applications in the production of high-performance polymers and coatings, where its silicon content can impart desirable properties such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) exerts its effects is primarily through its ability to interact with various molecular targets. The silicon center can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a range of chemical reactions. The benzamide groups can engage in hydrogen bonding and π-π interactions, further influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
N,N’-(Dimethylsilanediyl)bis(N-ethylacetamide): Similar in structure but with ethyl groups instead of methyl groups.
N,N’-(Dimethylsilanediyl)bis(N-methylacetamide): Similar but with acetamide groups instead of benzamide groups.
Uniqueness: N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) is unique due to the presence of benzamide groups, which provide additional aromaticity and potential for π-π interactions. This can enhance its stability and reactivity compared to similar compounds with simpler amide groups.
Propriétés
Numéro CAS |
95686-83-2 |
|---|---|
Formule moléculaire |
C18H22N2O2Si |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
N-[[benzoyl(methyl)amino]-dimethylsilyl]-N-methylbenzamide |
InChI |
InChI=1S/C18H22N2O2Si/c1-19(17(21)15-11-7-5-8-12-15)23(3,4)20(2)18(22)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clé InChI |
GRFBROCYALFIFK-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=CC=CC=C1)[Si](C)(C)N(C)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
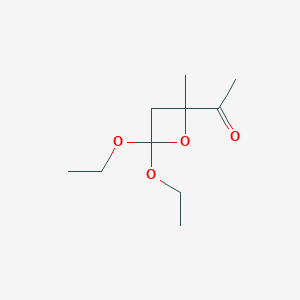
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)
![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

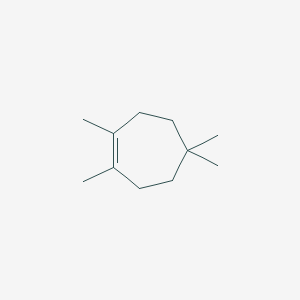
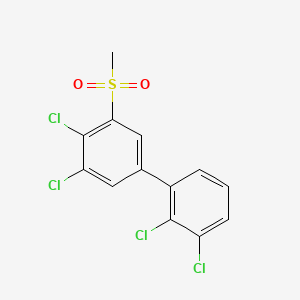
![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)

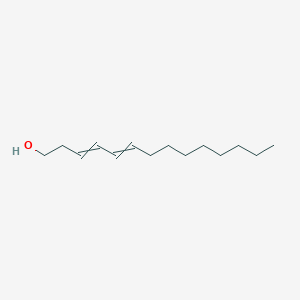
![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
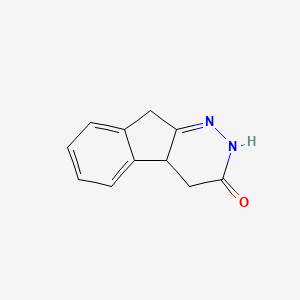
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
